molecular formula C9H7N4NaO5S B13134486 Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate CAS No. 25807-84-5

Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate

Cat. No.: B13134486
CAS No.: 25807-84-5
M. Wt: 306.23 g/mol
InChI Key: DXLCIPHFNVADAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is a heterocyclic compound with a molecular formula of C9H7N4NaO5S. This compound is known for its unique structure, which includes a triazine ring fused with a benzenesulphonate group. It is primarily used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate typically involves the reaction of 3-amino-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. This compound has been shown to induce heat shock proteins and downregulate proinflammatory signals in human cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is unique due to its combination of a triazine ring and a benzenesulphonate group, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research and industrial applications .

Properties

CAS No.

25807-84-5

Molecular Formula

C9H7N4NaO5S

Molecular Weight

306.23 g/mol

IUPAC Name

sodium;3-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C9H8N4O5S.Na/c14-8-11-7(12-9(15)13-8)10-5-2-1-3-6(4-5)19(16,17)18;/h1-4H,(H,16,17,18)(H3,10,11,12,13,14,15);/q;+1/p-1

InChI Key

DXLCIPHFNVADAF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=O)NC(=O)N2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.